molecular formula C23H24ClFN2O3S B2657489 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892757-76-5

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2657489
CAS No.: 892757-76-5
M. Wt: 462.96
InChI Key: IVWMEKUTLCVUDT-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structural features, including a quinoline core, a piperidine ring, and various substituents such as a chlorobenzenesulfonyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Addition of the chlorobenzenesulfonyl group: This step involves the sulfonylation of the quinoline intermediate using chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chlorobenzenesulfonyl and fluorine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenating agents are employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
  • 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Uniqueness

Compared to similar compounds, 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the piperidine ring, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O3S/c1-2-9-27-15-22(31(29,30)17-8-6-7-16(24)12-17)23(28)18-13-19(25)21(14-20(18)27)26-10-4-3-5-11-26/h6-8,12-15H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWMEKUTLCVUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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